2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol, also known as PNU-282987, is a potent and selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR). This compound has gained significant attention due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions, which triggers the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function, memory, and mood.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as enhance the release of neurotransmitters in the prefrontal cortex. It has also been shown to have antidepressant and antipsychotic effects in animal models. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol is its selectivity for the α7nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, the low yield of the synthesis method and the high cost of the compound may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol. One area of interest is its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Additionally, further research is needed to determine the exact biochemical and physiological effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol involves a multistep process, including the coupling of 2,3-dimethyl-1-hexyne with 1-piperidinylboronic acid, followed by the addition of lithium hydroxide and catalytic hydrogenation. The final product is obtained after purification through column chromatography. The yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-6-(1-piperidinyl)-1-hexen-4-yn-3-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance the release of neurotransmitters in the prefrontal cortex, which is involved in cognitive and emotional processing. It has also been shown to have antidepressant and antipsychotic effects in animal models.
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-12(2)13(3,15)8-7-11-14-9-5-4-6-10-14/h15H,1,4-6,9-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZQXGYCABDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C#CCN1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.